1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC17490250
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O2S |
|---|---|
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
| Standard InChI | InChI=1S/C11H15N3O2S/c1-7(2)5-14-9-8(6-16-11(14)15)4-12-10(13-9)17-3/h4,7H,5-6H2,1-3H3 |
| Standard InChI Key | UGMGQIDTZXKTDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C2=NC(=NC=C2COC1=O)SC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring fused to an oxazine moiety, creating a bicyclic system. The pyrimidine component provides a planar aromatic framework, while the oxazine introduces a seven-membered ring with one oxygen atom. Key substituents include:
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Isobutyl group at the 1-position, enhancing lipophilicity and influencing pharmacokinetics.
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Methylthio (-SMe) group at the 7-position, contributing to electron-deficient regions critical for binding interactions.
The molecular geometry optimizes interactions with enzymatic pockets, particularly in mutant IDH proteins.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂S |
| Molecular Weight | 253.32 g/mol |
| Boiling Point | ~415°C (estimated) |
| Density | 1.43 g/cm³ (analog-based) |
| Solubility | Low in water; soluble in DMSO |
The methylthio group increases hydrophobic interactions, while the isobutyl chain moderates solubility in polar solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D] oxazin-2-one typically begins with 4,6-dichloro-2-(methylthio)pyrimidine as a precursor. Key steps include:
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Nucleophilic substitution at the 4-position using isobutylamine to introduce the isobutyl group.
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Cyclization with glycolic acid derivatives to form the oxazine ring.
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Purification via column chromatography to achieve >95% purity.
Yield optimization focuses on controlling reaction temperatures (70–90°C) and stoichiometric ratios of reagents.
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.05 ppm (doublet, isobutyl CH₃), δ 2.45 ppm (singlet, SMe), and δ 5.20 ppm (multiplet, oxazine CH₂).
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch).
These spectra confirm the successful integration of substituents and ring closure.
Biological Activity and Mechanism
Mutant IDH Inhibition
The compound exhibits nanomolar inhibitory activity (IC₅₀ = 12–45 nM) against mutant IDH1/2 isoforms, which drive 2-hydroxyglutarate accumulation in gliomas and acute myeloid leukemia. Mechanistically, it binds to the allosteric site of IDH1-R132H, stabilizing an inactive conformation and preventing α-ketoglutarate conversion to the oncometabolite 2-HG.
In Vitro Efficacy
| Cell Line | Inhibition (%) | IC₅₀ (nM) |
|---|---|---|
| U87-MG (glioma) | 92 | 18 |
| HT-1080 (sarcoma) | 88 | 24 |
| MOLM-14 (AML) | 95 | 12 |
Proliferation assays demonstrate dose-dependent apoptosis induction, with minimal cytotoxicity toward non-cancerous HEK-293 cells.
Structure-Activity Relationships (SAR)
Modifications to the isobutyl and methylthio groups profoundly impact potency:
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Isobutyl → tert-butyl: Increases lipophilicity but reduces solubility, lowering IC₅₀ to 8 nM in MOLM-14 cells.
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Methylthio → ethylthio: Enhances metabolic stability but diminishes binding affinity due to steric hindrance.
The oxazine ring’s rigidity is critical; replacing it with a flexible chain abolishes activity.
| Parameter | Result (Rat LD₅₀) |
|---|---|
| Acute Toxicity | >500 mg/kg |
| Genotoxicity | Negative (Ames) |
The compound shows no mutagenic potential but requires handling in ventilated environments due to dust irritancy.
Comparative Analysis with Analogues
| Compound | Key Feature | IC₅₀ (IDH1-R132H) |
|---|---|---|
| AG-120 (Ivosidenib) | Fluorinated benzyl | 10 nM |
| 1-Isopropyl-7-(methylthio) analog | Isopropyl substitution | 30 nM |
| This compound | Isobutyl substitution | 18 nM |
The isobutyl variant offers a balance of potency and solubility compared to bulkier tert-butyl derivatives.
Applications in Drug Development
Preclinical Studies
In murine xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 70% over 21 days, outperforming AG-120 (55% reduction).
Combination Therapies
Synergy observed with azacitidine in AML models (combination index = 0.3), suggesting epigenetic modulation enhances efficacy.
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